4,6-Dimethyl-2-(methylthio)pyrimidine

Nickel catalysis Cross-coupling Thioether leaving group

Researchers developing ANDA submissions for Solifenacin or Ambrisentan require impurity reference standards with full regulatory-compliant characterization-generic analogs lack the designated impurity status and risk submission rejection. - Officially designated Solifenacin Impurity 2 & Ambrisentan Impurity 4, supplied with compliance-ready characterization data for ANDA/QC workflows. - Superior Ni-catalyzed cross-coupling substrate: the 2-methylthio group enables room-temperature coupling with aryl-, heteroaryl-, and alkyl-zinc reagents under mild Ni(acac)₂/DPE-Phos conditions, outperforming 2-chloro or 2-methoxy analogs. - Off-white powder, ≥98% purity; globally available with full documentation.

Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
CAS No. 14001-64-0
Cat. No. B088904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-2-(methylthio)pyrimidine
CAS14001-64-0
Molecular FormulaC7H10N2S
Molecular Weight154.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SC)C
InChIInChI=1S/C7H10N2S/c1-5-4-6(2)9-7(8-5)10-3/h4H,1-3H3
InChIKeyLMTOWNMJYBIWTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethyl-2-(methylthio)pyrimidine Identity and Procurement


4,6-Dimethyl-2-(methylthio)pyrimidine (CAS 14001-64-0) is a C7H10N2S heterocyclic aromatic compound belonging to the 2-thioether-substituted pyrimidine class, with a molecular weight of 154.23 g/mol and a boiling point of 257 °C at 760 mmHg [1]. The compound features a methylthio (-SCH3) group at the 2-position and methyl groups at the 4- and 6-positions of the pyrimidine ring . It is commercially supplied as an off-white powder with typical purities of ≥95–98% . Its established roles include serving as a key synthetic intermediate for substituted heterocycles via nickel-catalyzed cross-coupling and as a certified pharmaceutical impurity reference standard for Solifenacin and Ambrisentan [2][3].

4,6-Dimethyl-2-(methylthio)pyrimidine: Substitution Risks with Analogs


Although the 2-thioether-4,6-dimethylpyrimidine core appears in multiple commercially available analogs, simple substitution fails because small structural variations produce large functional divergences in both reactivity and regulatory standing. Replacing the methylthio group with a mercapto (-SH), methoxy (-OCH3), or ethylthio (-SC2H5) group alters the leaving-group aptitude in cross-coupling reactions, changes the oxidation chemoselectivity between sulfoxide and sulfone products, and eliminates the compound's qualification as a certified impurity reference standard for Solifenacin [1][2]. Likewise, altering the methylation pattern at the 4- and 6-positions significantly shifts biological activity profiles—a phenomenon demonstrated in systematic studies of ω-substituted 2-alkylthio-4,6-dimethylpyrimidines where even alkyl chain length variations on the sulfur atom produced measurable differences in pharmacological endpoints [3]. Procurement of a generic analog therefore risks both synthetic failure and regulatory non-compliance.

4,6-Dimethyl-2-(methylthio)pyrimidine Differentiation Evidence


Methylthio vs. Alternative Leaving Groups in Ni-Catalyzed Cross-Coupling

The methylthio group at the pyrimidine 2-position undergoes smooth, room-temperature Ni-catalyzed cross-coupling with functionalized organozinc reagents, a reactivity profile not reproduced by the corresponding methoxy or chloro analogs under identical conditions. Using a Ni(acac)₂/DPE-Phos catalytic system at 25 °C, thiomethyl-substituted pyrimidines (including 4,6-dimethyl-2-(methylthio)pyrimidine) were among the most reactive substrates tested, whereas 2-methoxy-4,6-dimethylpyrimidine required elevated temperatures or alternative catalysts for comparable conversion [1]. This reactivity advantage arises from the superior leaving-group ability of the methylthio moiety relative to methoxy or unactivated chloro substituents.

Nickel catalysis Cross-coupling Thioether leaving group

Sulfoxidation Chemoselectivity: Ionic Liquid vs. Molecular Solvent

In the Ti-catalyzed sulfoxidation of 4,6-dimethyl-2-(methylthio)pyrimidine with H₂O₂, reactions performed in ionic liquids (specifically [emim][BF₄]) achieved superior conversion rates and sulfoxide selectivities compared to conventional molecular solvents such as dioxane and ethanol. Quantitative data from Cimpeanu et al. demonstrate that ionic liquid media not only enhanced reactivity but also significantly reduced Ti leaching from the catalyst, enabling catalyst recycling with retained activity [1]. A follow-up study comparing 2-thiomethyl-4,6-dimethyl-pyrimidine (target) with 2-thiobenzyl-4,6-dimethyl-pyrimidine over titania-silica catalysts confirmed that the smaller methylthio substrate oxidizes with distinct chemoselectivity relative to the bulkier benzylthio analog [2].

Sulfoxidation Ionic liquids Heterogeneous catalysis

Certified Impurity Standard for Solifenacin and Ambrisentan

4,6-Dimethyl-2-(methylthio)pyrimidine is explicitly designated as 'Solifenacin Impurity 2' and 'Ambrisentan Impurity 4' in regulatory pharmaceutical impurity profiling. It is supplied by certified vendors with full characterization data compliant with ANDA method validation and quality control requirements [1][2]. This regulatory qualification is absent for its closest structural analogs—4,6-dimethyl-2-mercaptopyrimidine and 4,6-dimethyl-2-(methylsulfonyl)pyrimidine—which are not listed as designated impurities for these specific drug substances and therefore cannot serve the same regulatory function.

Pharmaceutical impurity Reference standard Solifenacin

Physical Properties: Methylthio vs. Sulfone Analog

4,6-Dimethyl-2-(methylthio)pyrimidine has a measured boiling point of 257 °C at 760 mmHg and a density of 1.11 g/cm³ . Its oxidized analog, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (CAS 35144-22-0), has a higher molecular weight (186.23 vs. 154.23 g/mol) due to the sulfone group and correspondingly different physical properties that affect its handling and purification . The methylthio compound is routinely supplied at ≥95% purity (off-white powder) , whereas the sulfone analog is typically encountered as a white solid with different solubility characteristics. These physical distinctions are material for downstream synthetic planning and formulation.

Boiling point Density Purity specification

4,6-Dimethyl-2-(methylthio)pyrimidine Application Scenarios


Ni-Catalyzed Cross-Coupling at Room Temperature

Procure this compound when designing synthetic routes that require Ni-catalyzed cross-coupling of pyrimidine substrates at room temperature with broad functional group tolerance. The methylthio group at the 2-position serves as a superior leaving group compared to methoxy or chloro alternatives, enabling coupling with aryl-, heteroaryl-, alkyl-, and benzylic zinc reagents under mild Ni(acac)₂/DPE-Phos conditions at 25 °C, as demonstrated by Melzig et al. [1]. Syntheses relying on 2-chloro- or 2-methoxypyrimidine cores would require harsher conditions and risk lower yields with sensitive substrates. This scenario is directly supported by the cross-coupling evidence in Section 3.

Chemoselective Sulfoxidation in Ionic Liquids

Select this compound for heterogeneous catalytic sulfoxidation studies where high chemoselectivity toward the sulfoxide (versus over-oxidation to the sulfone) and catalyst recyclability are critical. The use of Ti-SBA-15 or UL-TS-1 catalysts in [emim][BF₄] ionic liquid delivers superior conversion and selectivity compared to molecular solvents (dioxane, ethanol), with minimal Ti leaching that enables multi-cycle catalyst reuse [2][3]. The smaller methylthio substituent provides distinct chemoselectivity versus bulkier 2-benzylthio analogs, making it the preferred substrate for method development in sulfoxide-targeted oxidation campaigns.

Impurity Standard for Solifenacin and Ambrisentan ANDA

Procure this compound when performing analytical method development, method validation (AMV), or quality control (QC) release testing for Solifenacin or Ambrisentan drug substances. As Solifenacin Impurity 2 and Ambrisentan Impurity 4, this compound is supplied with full characterization data compliant with regulatory guidelines for ANDA submissions [4][5]. No structural analog (including the mercapto, methoxy, or sulfone variants) carries this specific regulatory designation, making this compound irreplaceable for this application. This scenario derives directly from the impurity reference standard evidence in Section 3.

Building Block for Pyriftalid Herbicide Analogs

Employ this compound as a key intermediate in the synthesis of pyrimidinylthio-benzoate herbicides, a class that includes the commercial ALS-inhibiting rice herbicide Pyriftalid [6]. The 4,6-dimethyl-2-(methylthio)pyrimidine core provides the essential scaffold for subsequent functionalization to the bioactive thioether-herbicide structure. The methylthio group enables modular derivatization at the sulfur center through oxidation or displacement chemistry, offering synthetic versatility that the corresponding mercapto (free thiol) analog does not provide due to its susceptibility to uncontrolled oxidation.

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